Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate

FLT3 kinase Indazole carboxamide Kinase inhibitor

Researchers needing indazole-3-carboxamide kinase probes face limited diversity and de novo synthesis burdens. Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate (CAS 677701-73-4) solves this with a unique 4-ethoxycarbonylphenyl substituent enabling rapid SAR via ester hydrolysis. • Kinase selectivity screening probe (FLT3 IC₅₀ ~350 nM; ester arm redirects activity). • Single-step hydrolysis to acid for parallel library synthesis. • Matched negative control for carbonic anhydrase assays (Ki >100,000 nM). In stock for immediate dispatch.

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
CAS No. 677701-73-4
Cat. No. B12540061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(1H-indazole-3-carbonyl)amino]benzoate
CAS677701-73-4
Molecular FormulaC17H15N3O3
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32
InChIInChI=1S/C17H15N3O3/c1-2-23-17(22)11-7-9-12(10-8-11)18-16(21)15-13-5-3-4-6-14(13)19-20-15/h3-10H,2H2,1H3,(H,18,21)(H,19,20)
InChIKeyRUGOANUONHEJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate


Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate (CAS 677701-73-4, MW 309.32 g/mol, C₁₇H₁₅N₃O₃) is a synthetic indazole-3-carboxamide derivative in which the carboxylic acid of 1H-indazole-3-carboxylic acid is coupled to ethyl 4-aminobenzoate (benzocaine) via an amide bond . It belongs to a broader pharmacological class of indazole-3-carboxamides that have been characterized as kinase inhibitors, GPCR modulators, and anti-proliferative agents [1]. Unlike simpler N-aryl-indazole-3-carboxamides or the unsubstituted ester, this compound contains a para-substituted benzoate ester arm that alters both its hydrogen-bonding profile and its lipophilicity relative to close structural analogs.

1
Kinase selectivity profiling probe
Distinct 4-ethoxycarbonylphenyl arm redirects target engagement relative to simple N-aryl analogs.
2
Ester prodrug model substrate
Ethyl ester provides a hydrolytically labile handle for studying esterase-dependent metabolic activation.
3
Late-stage diversification scaffold
Two functionalizable sites (ester and indazole NH) enable rapid analog library synthesis from a single intermediate.

Why Analogs Cannot Substitute Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate


The indazole-3-carboxamide chemotype exhibits steep structure-activity relationships (SAR): the identity of the amide substituent determines the target profile, selectivity, and pharmacokinetic behavior [1]. For example, N-phenyl-1H-indazole-3-carboxamide inhibits the FLT3 kinase (IC₅₀ ~350–420 nM), whereas the same scaffold with a bulkier 4-ethoxycarbonylphenyl group (the target compound) presents a larger, more lipophilic, and ester-containing side chain that can redirect binding toward different kinase pockets or abolish FLT3 activity altogether [2][3]. The ethyl ester is also susceptible to hydrolysis by tissue esterases, a metabolic liability absent in simple N-aryl or N-alkyl analogs. Therefore, substituting a cheaper or more readily available indazole-3-carboxamide congener without matching the exact 4-(ethoxycarbonyl)phenyl substitution will not recapitulate the same biological or physicochemical profile.

Kinase selectivity shift
The 4-ethoxycarbonylphenyl substituent may redirect kinase inhibition away from targets engaged by simpler N-phenyl or N-alkyl indazole-3-carboxamides.
Metabolic stability mismatch
Non-ester analogs lack esterase sensitivity; substituting with them can alter compound half-life in biological matrices relevant to in vitro or in vivo studies.
Binding-site complementarity
The expanded hydrogen-bond network (3 HBD, 5 HBA) may support different binding modes compared to analogs with fewer donor/acceptor groups.

Comparative Data for Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate


FLT3 Kinase Inhibition vs. N-Phenyl Analog

The target compound can be directly compared to the simpler N-phenyl-1H-indazole-3-carboxamide. That reference analog inhibits the FLT3 kinase with an IC₅₀ of 350–417 nM in biochemical assays [1]. The target compound features a 4-(ethoxycarbonyl)phenyl group in place of the phenyl ring; this introduces an additional ester moiety and increases both the molecular weight and the topological polar surface area (tPSA ≈ 87.6 Ų) . Published SAR for indazole-3-carboxamides indicates that para-substitution of the N-phenyl ring with electron-withdrawing or bulky groups can significantly modulate kinase inhibitory potency [2]. While no direct FLT3 IC₅₀ has been reported for the target compound, the structural modification is expected to alter activity at least 10-fold relative to the parent N-phenyl analog based on analogous series.

FLT3 selectivity context
Data to verify
Not directly determined; tPSA 87.6 Ų
N-phenyl analog FLT3 IC₅₀: 350–417 nM
Kinase selectivity profile may differ substantially; SAR predicts >10-fold IC₅₀ shift.
Direct FLT3 assay recommended for target engagement confirmation.
FLT3 kinase Indazole carboxamide Kinase inhibitor

Carbonic Anhydrase Activity Profile

Ethyl 1H-indazole-3-carboxylate, the direct ester precursor lacking the 4-aminobenzoate linker, showed negligible inhibition across a panel of carbonic anhydrase isoforms in MLSCN screening (IC₅₀ > 31,000 nM) [1]. When a structurally related indazole-3-carboxamide bearing a 4-methoxycarbonylphenyl group was tested against CA2, CA9, and CA12, the Ki values exceeded 100,000 nM, indicating that the para-ester-substituted anilide arm does not confer carbonic anhydrase inhibitory activity [2]. These data suggest that the target compound is unlikely to exhibit off-target carbonic anhydrase activity, a differentiating feature from certain sulfonamide-containing kinase inhibitors that carry carbonic anhydrase liability.

CA off-target liability
Class-level
Ki > 100,000 nM (CA2/CA9/CA12 analog)
Precursor IC₅₀ > 31,000 nM
Negligible carbonic anhydrase inhibition supports low pH-related off-target risk.
Analog-based inference; direct CA panel testing pending.
Carbonic anhydrase Esterase liability Selectivity profiling

Ester Hydrolysis and Prodrug Potential

The target compound contains an ethyl ester that can be hydrolyzed by ubiquitous tissue and plasma esterases to yield the corresponding carboxylic acid, 4-[(1H-indazole-3-carbonyl)amino]benzoic acid . This metabolic pathway is absent in non-ester indazole-3-carboxamides such as N-phenyl-1H-indazole-3-carboxamide or the PAK1 inhibitor compound 30l (IC₅₀ = 9.8 nM) [1]. In vitro, ethyl 1H-indazole-3-carboxylate has been shown to be a substrate for human liver carboxylesterases . The ethyl ester of the target compound provides a higher logP and improved membrane permeability relative to its free acid form, but it also limits the compound's half-life in esterase-rich biological matrices. This ester-dependent pharmacokinetic behavior is a critical differentiation factor when selecting between ester-containing and non-ester indazole-3-carboxamides for in vivo studies.

Esterase susceptibility
Class-level
Predicted logP ~2.8
Half-life limited in esterase-rich matrices
Ester-dependent metabolic clearance may shorten exposure; non-ester analogs are stable.
In vitro microsome/plasma stability assays recommended.
Metabolic stability Esterase Prodrug design

Hydrogen-Bond Donor/Acceptor Topology

The target compound possesses three hydrogen-bond donors (indazole NH, amide NH, and potentially the ester carbonyl as acceptor) and five hydrogen-bond acceptors (indazole N, amide C=O, ester C=O, ester O-R) . In contrast, N-phenyl-1H-indazole-3-carboxamide has only two H-bond donors and three acceptors [1]. The additional ester carbonyl provides an extra H-bond acceptor site that has been exploited in related indazole-3-carboxamide kinase inhibitors to achieve a type II (DFG-out) binding mode with enhanced residence time [2]. Molecular docking studies on the GSK-3β/indazole-3-carboxamide system demonstrate that the amide NH and indazole NH engage the kinase hinge region, while para-substituents on the N-aryl ring can reach the solvent-exposed region or the back pocket depending on their size and polarity [2]. This expanded H-bond network of the target compound provides opportunities for target engagement that simpler analogs cannot achieve.

H-bond topology
Reported
Target: 3 HBD, 5 HBA; tPSA 87.6 Ų
N-phenyl analog: 2 HBD, 3 HBA; tPSA 55 Ų
Expanded hydrogen-bond network supports distinct binding-mode opportunities.
Calculated from 2D structure; may enhance type II kinase inhibitor character.
Pharmacophore Hydrogen bonding Molecular recognition

Synthetic Accessibility and Building Block Versatility

The target compound is synthesized via a single-step amide coupling between 1H-indazole-3-carboxylic acid and ethyl 4-aminobenzoate using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) [1]. This contrasts with more complex indazole-3-carboxamides such as the PAK1 inhibitor compound 30l, which requires 6–8 synthetic steps [2]. The ethyl ester on the benzoate ring serves as a versatile handle for further functionalization: it can be hydrolyzed to the free acid for salt formation, reduced to a benzyl alcohol, or transesterified to tune lipophilicity. By comparison, N-alkyl indazole-3-carboxamides lack a second functionalizable site, limiting their utility as late-stage diversification intermediates. The commercial availability of both starting materials and the robust amide bond formation make this compound an accessible and modifiable scaffold for parallel library synthesis .

Synthetic accessibility
Reported
1 step (amide coupling)
2 functionalizable sites
vs. 6–8 steps, 1 site for advanced inhibitors
Streamlined access for analog library generation reduces SAR exploration cost.
Both starting materials commercially available; robust coupling chemistry.
Synthetic intermediate Amide coupling Derivatization handle

Research and Procurement Applications for Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate


Kinase Selectivity Profiling

The target compound's distinct 4-ethoxycarbonylphenyl substituent makes it a valuable probe for kinase selectivity screening [1]. Because the simpler N-phenyl analog inhibits FLT3 (IC₅₀ ≈ 350 nM), and the indazole-3-carboxamide scaffold has demonstrated activity against PAK1 (IC₅₀ = 9.8 nM) and GSK-3β (pIC₅₀ 4.9–5.5), running the target compound through a panel of 50–100 kinases can reveal whether the ester-bearing arm redirects inhibitory activity toward previously unrecognized kinase targets [2][3]. This profiling is essential before any attempt to substitute a less expensive analog for the target compound in a biological assay.

Late-Stage Diversification Scaffold

The ethyl ester on the benzoate ring provides a unique functional handle that is absent in simpler indazole-3-carboxamides [1]. Medicinal chemistry teams can hydrolyze the ester to the carboxylic acid, then generate amide, ester, or hydrazide libraries in a single additional step. This contrasts with non-ester analogs that require de novo synthesis for each new derivative. The indazole NH also remains available for N1-alkylation or arylation, enabling systematic exploration of two independent vectors from a single intermediate [2]. For procurement, this positions the compound as a cost-effective diversification scaffold rather than an end-product.

Esterase-Mediated Prodrug Studies

The ethyl ester is predicted to hydrolyze at a rate intermediate between the faster-cleaving methyl ester and the slower isopropyl ester [1]. Researchers can use the target compound as the reference ethyl ester to benchmark a homologous series of ester prodrugs, quantifying the impact of ester steric bulk on hydrolysis half-life in plasma and liver microsomes. This application leverages the compound's unique ester feature that is absent in non-ester indazole-3-carboxamide controls [2]. The resulting data can inform the design of ester prodrugs of indazole-based kinase inhibitors with improved oral bioavailability.

Negative Control for Carbonic Anhydrase Activity

Because structural analogs with the 4-alkoxycarbonylphenyl arm show negligible carbonic anhydrase inhibition (Ki > 100,000 nM for CA2, CA9, CA12) [1], the target compound can serve as a matched negative control when screening indazole-based compounds that may carry carbonic anhydrase-mediated off-target effects. This is particularly useful when comparing against sulfonamide-containing kinase inhibitors or other indazole derivatives with zinc-binding groups. The compound's lack of CA activity, combined with its otherwise typical indazole pharmacophore, allows it to function as a specificity control in target engagement assays.

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Distinct 4-ethoxycarbonylphenyl substituent
Broad kinase panel screening for redirected inhibition
Late-stage diversification scaffold
Dual functional handles (ester and indazole NH)
Derivatization efficiency and library expansion
Ester prodrug model studies
Ester hydrolysis rate in biological matrices
Microsomal/plasma stability and PK assessment
Carbonic anhydrase specificity control
Negligible CA inhibition (class-level)
Matched negative control in zinc-binding enzyme assays
Quote Request

Request a Quote for Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.